4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole
Description
4-(Chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole is a substituted oxazole derivative characterized by a 1,3-oxazole core with the following substituents:
- A chloromethyl group at position 2.
- A 2-ethoxyphenyl group (ortho-ethoxy-substituted phenyl) at position 2.
- A methyl group at position 3.
The ethoxy group on the phenyl ring may enhance lipophilicity and influence binding interactions in biological systems compared to other substituents like halogens or alkyl groups.
Properties
IUPAC Name |
4-(chloromethyl)-2-(2-ethoxyphenyl)-5-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-16-12-7-5-4-6-10(12)13-15-11(8-14)9(2)17-13/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKKUXSLEQVVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and reported activities:
Key Differences and Implications
Substituent Effects on Bioactivity
- Ethoxy vs. Chloro (Halogen): The 2-ethoxyphenyl group in the target compound may improve solubility in lipid-rich environments compared to the 2-chlorophenyl analog (). Halogens like chlorine often enhance binding to hydrophobic pockets in proteins but may reduce metabolic stability .
- Ethoxy vs.
- Positional Isomerism: The 2-ethoxyphenyl substituent (ortho position) introduces steric hindrance that could affect molecular planarity and intermolecular interactions compared to para-substituted analogs like 4-ethylphenyl () .
Therapeutic Potential
- Antiviral Activity: Compounds with 2-ethoxyphenyl groups, such as those in and , demonstrate strong binding to viral proteins (e.g., monkeypox DNA polymerase), suggesting the target compound may share similar mechanisms .
- Antimicrobial Activity: Analogs with chlorophenyl or bromophenyl substituents (e.g., ) show efficacy against bacterial strains, highlighting the role of halogens in disrupting microbial membranes .
Research Findings and Data Tables
Crystallographic and Conformational Data
- Planarity and Conformation: Isostructural chloro/bromo derivatives (e.g., ) exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups, suggesting that bulky substituents like ethoxy may disrupt crystallinity .
- Intermolecular Interactions: Halogenated analogs form stronger van der Waals interactions, while ethoxy groups may participate in hydrogen bonding via oxygen lone pairs .
Pharmacological Screening Results
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
